

The Discovery and Development of PF-3758309: A Pan-PAK Inhibitor

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Compound of Interest

Compound Name: PF-3758309 hydrochloride

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Abstract

PF-3758309 is a potent, orally bioavailable, ATP-competitive small molecule inhibitor targeting the p21-activated kinase (PAK) family, with a primary affinity for PAK4.^{[1][2]} Developed by Pfizer, its discovery stemmed from a high-throughput screening of over 1.3 million compounds, followed by a meticulous structure-based design approach.^[1] Preclinical studies demonstrated its ability to inhibit oncogenic signaling, block tumor cell growth in a variety of cancer types including colon, lung, and pancreatic cancers, and induce apoptosis.^{[1][2]} Despite promising preclinical activity, the clinical development of PF-3758309 was terminated during Phase I trials due to poor pharmacokinetics and observed adverse events in patients.^{[3][4]} This guide provides a comprehensive technical overview of the discovery, mechanism of action, and key experimental data related to PF-3758309.

Discovery and Design

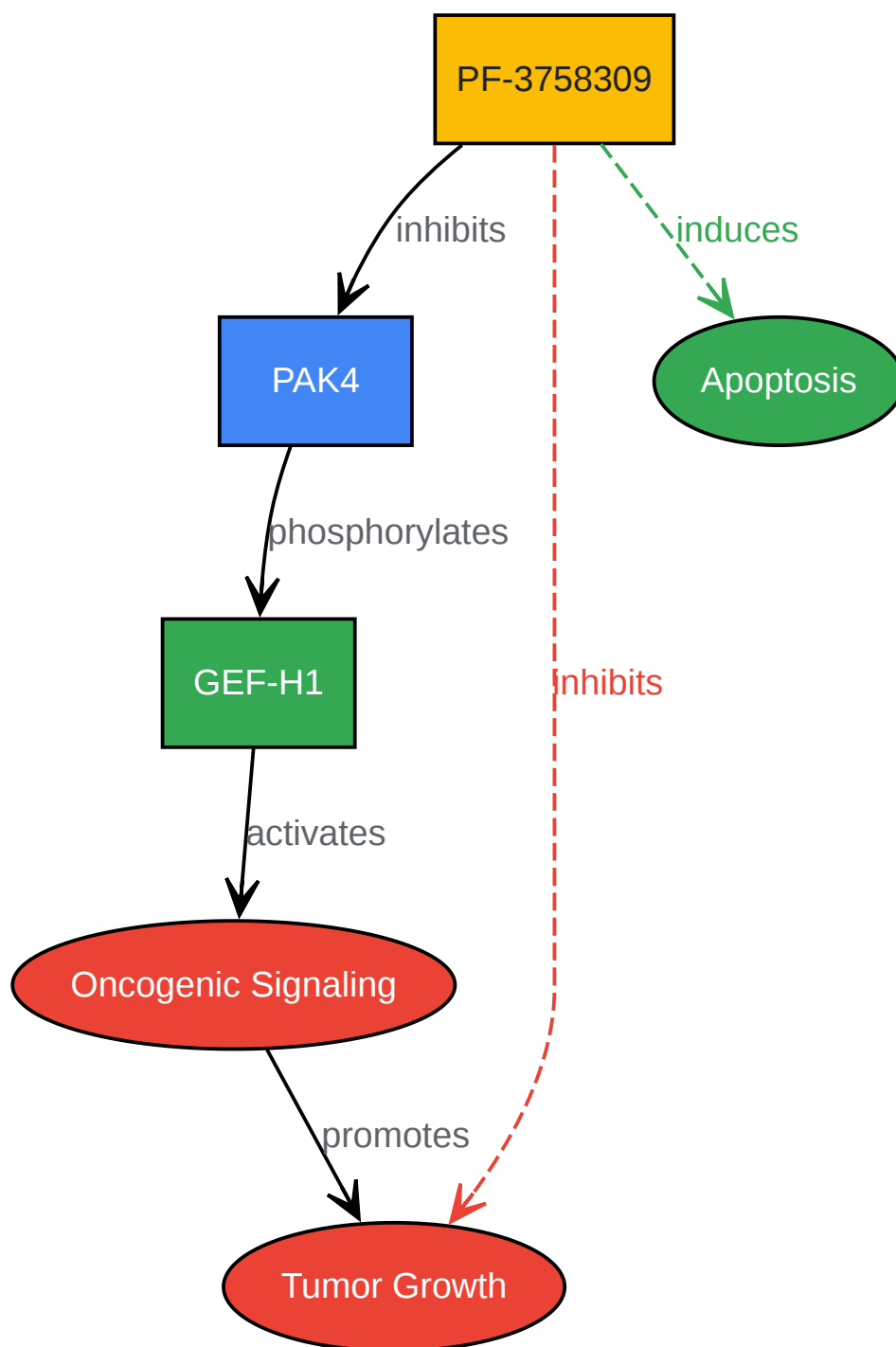
The development of PF-3758309 was initiated through a high-throughput screening of Pfizer's kinase-focused compound library.^{[5][6]} This initial effort identified multiple chemical series with inhibitory activity against PAK4. The pyrrolopyrazole core was selected as a lead series for further optimization.^[5] Through a process of hybridizing the pyrrolopyrazole core with an aminopyrimidine series, potent PAK4 inhibitors with sub-nanomolar cellular activity were discovered.^[5]

A significant challenge in the early development was achieving good oral bioavailability, which was hindered by the high efflux nature of the chemical template.^[5] Medicinal chemistry strategies, including the reduction of molecular charge, lowering of polar surface area, and improvement of ligand efficiency, were employed to overcome this hurdle, ultimately leading to the selection of PF-3758309 as a clinical candidate.^[5] Crystallographic characterization of the PF-3758309/PAK4 complex was instrumental in defining the determinants of its potency and kinase selectivity, guiding the structure-based design process.^{[1][7][8]}

Mechanism of Action

PF-3758309 functions as an ATP-competitive inhibitor of PAKs.^{[8][9][10]} It binds to the ATP-binding site of the kinase domain of PAK4, preventing the phosphorylation of its downstream substrates.^{[1][11]} While designed as a PAK4 inhibitor, PF-3758309 exhibits broad activity against multiple PAK isoforms, classifying it as a pan-PAK inhibitor.^{[5][10]}

The inhibition of PAK signaling by PF-3758309 disrupts several oncogenic pathways. In cellular models, it has been shown to down-regulate the NF- κ B signaling pathway and decrease the phosphorylation of ERK.^{[10][12][13]} This disruption of signaling cascades leads to the inhibition of cell proliferation, cell cycle arrest at the G1 phase, and the induction of apoptosis.^{[1][13]}



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Fig. 1: Simplified signaling pathway of PF-3758309 action.

Quantitative Data Summary

The following tables summarize the key quantitative data for PF-3758309 from various preclinical assays.

Table 1: Biochemical and Cellular Activity

Parameter	Target/Assay	Value	Reference(s)
Binding Affinity (Kd)	PAK4	2.7 nM	[1] [7] [5] [8] [9]
PAK4	4.5 nM	[1] [5] [6]	
Inhibition Constant (Ki)	PAK4	18.7 ± 6.6 nM	
PAK1	13.7 ± 1.8 nM	[1] [7] [3] [10]	
PAK5	18.1 ± 5.1 nM	[1] [7] [10]	
PAK6	17.1 ± 5.3 nM	[1] [7] [10]	
Cellular Potency (IC50)	pGEF-H1 (engineered cells)	1.3 ± 0.5 nM	[1] [7] [5] [8] [9]
pGEF-H1 (engineered cells)	1.0 nM	[5] [6] [9]	
Anchorage-Independent Growth (HCT116)	0.24 ± 0.09 nM	[1] [3] [5] [6] [14]	
Anchorage-Independent Growth (Panel average)	4.7 ± 3.0 nM	[1] [7] [8] [9]	
Cellular Proliferation (A549)	20 nM	[1] [9]	
Anchorage-Independent Growth (A549)	27 nM	[1] [9]	
PAK2	190 nM	[1] [7] [10] [15]	[1] [7] [10] [15]
PAK3	99 nM		

Table 2: In Vivo Efficacy in Human Tumor Xenograft Models

Tumor Model	Dosing Regimen	Tumor Growth Inhibition (TGI)	Reference(s)
HCT116 (colorectal)	7.5 mg/kg BID, p.o.	64%	[3]
HCT116 (colorectal)	15 mg/kg BID, p.o.	79%	[3]
HCT116 (colorectal)	20 mg/kg BID, p.o.	97%	[3]
A549 (lung)	7.5-30 mg/kg BID, p.o.	>70%	[1]
MDAMB231 (breast)	15-20 mg/kg, p.o.	>70%	[5][6]
M24met (melanoma)	15-20 mg/kg, p.o.	>70%	[5][6]
Colo205 (colorectal)	15-20 mg/kg, p.o.	>70%	[5][6]
Adult T-cell Leukemia	12 mg/kg daily	87%	[3]
Plasma EC50 (most sensitive model)	-	0.4 nM	[1][8]

Experimental Protocols

PAK4 Kinase Domain Biochemical Assay

This assay determined the ATP-competitive inhibitory activity of PF-3758309 on the PAK4 kinase domain.

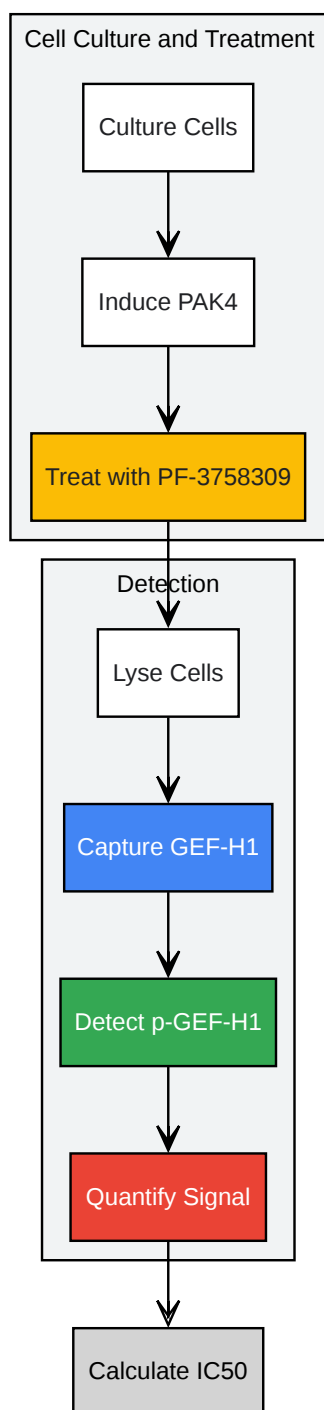
- Principle: Measurement of the inhibition of phosphorylation of a peptide substrate by the recombinant PAK4 kinase domain in the presence of ATP.
- Materials: Recombinant PAK4 kinase domain, peptide substrate, ATP, PF-3758309, assay buffer.
- Procedure:
 - Prepare serial dilutions of PF-3758309.
 - In a reaction well, combine the PAK4 kinase domain, peptide substrate, and PF-3758309 dilution.

- Initiate the kinase reaction by adding a solution of ATP.
- Incubate the reaction mixture for a defined period at a controlled temperature.
- Terminate the reaction.
- Quantify the amount of phosphorylated peptide product using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).
- Calculate the K_i value based on the dose-response curve.

Phospho-GEF-H1 Cellular Assay

This cell-based assay was designed to measure the specific inhibition of PAK4 activity in a cellular context.

- Cell Line: TR-293-KDG cells (HEK293 cells stably transfected with tetracycline-inducible PAK4-kinase domain and constitutively expressed HA-tagged GEFH1 Δ DH).[\[1\]](#)
- Procedure:
 - Culture TR-293-KDG cells to the desired confluency.
 - Induce the expression of the PAK4-kinase domain.
 - Treat the cells with various concentrations of PF-3758309 for 3 hours.[\[1\]](#)
 - Lyse the cells and capture the HA-tagged GEF-H1 on an anti-HA antibody-coated plate.[\[1\]](#)
 - Detect the phosphorylated GEF-H1 using an anti-phospho-S810-GEF-H1 antibody.[\[1\]](#)
 - Quantify the signal using a horseradish peroxidase-conjugated secondary antibody and a suitable substrate.[\[1\]](#)
 - Determine the IC₅₀ value from the resulting dose-response curve.[\[1\]](#)



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Fig. 2: Workflow for the Phospho-GEF-H1 cellular assay.

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay assesses the ability of cancer cells to grow in a semi-solid medium, a hallmark of cellular transformation, and the inhibitory effect of PF-3758309 on this process.

- Principle: Cells are suspended in a soft agar matrix, which prevents attachment to a solid surface. Only transformed cells can proliferate and form colonies.
- Procedure:
 - Prepare a base layer of agar in a culture plate and allow it to solidify.
 - Resuspend cancer cells (e.g., HCT116) in a top layer of molten, low-concentration agar containing various concentrations of PF-3758309.
 - Pour the cell-agar suspension over the base layer and allow it to solidify.
 - Incubate the plates for several weeks, allowing colonies to form.
 - Stain the colonies with a vital stain (e.g., crystal violet).
 - Count the number and size of the colonies to determine the IC₅₀ for inhibition of anchorage-independent growth.

Human Tumor Xenograft Studies

These in vivo studies evaluated the anti-tumor efficacy of PF-3758309 in animal models.

- Animal Model: Immunocompromised mice (e.g., athymic nude mice).
- Cell Line: Human cancer cell lines (e.g., HCT116, A549).
- Procedure:
 - Subcutaneously implant human tumor cells into the flanks of the mice.
 - Allow the tumors to grow to a palpable size.
 - Randomize the mice into treatment and control groups.

- Administer PF-3758309 orally at various doses and schedules (e.g., twice daily). The vehicle control is administered to the control group.
- Measure tumor volume and body weight regularly throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).
- Calculate the Tumor Growth Inhibition (TGI) to assess efficacy.

Clinical Development and Outcome

PF-3758309 entered a Phase I clinical trial for the treatment of advanced solid tumors (NCT00932126).^{[3][16]} However, the trial was terminated due to unfavorable pharmacokinetic properties in humans, with an oral bioavailability of approximately 1%.^[3] Additionally, adverse events, including neutropenia and gastrointestinal side effects, were observed in patients.^[3] These factors prevented further clinical investigation of PF-3758309.

Conclusion

PF-3758309 represents a well-characterized, potent pan-PAK inhibitor that emerged from a rigorous drug discovery and preclinical development program. Its journey from high-throughput screening to a clinical candidate provides valuable insights into the targeting of the PAK kinase family for cancer therapy. While its clinical development was halted, the extensive preclinical data and the detailed understanding of its mechanism of action make PF-3758309 an important tool compound for further research into the roles of PAK kinases in health and disease. The challenges encountered in its clinical translation also highlight the critical importance of optimizing pharmacokinetic properties for the successful development of kinase inhibitors.

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